molecular formula C18H14F3N3O3 B11311450 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11311450
M. Wt: 377.3 g/mol
InChI Key: VKHPCUCRBPAFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzimidazole core fused with a dioxin ring and a trifluoromethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzimidazole core, the introduction of the dioxin ring, and the attachment of the trifluoromethylphenyl group. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
  • 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Uniqueness

Compared to similar compounds, 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethylphenyl group, which can enhance its biological activity and stability. This unique structural feature makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H14F3N3O3

Molecular Weight

377.3 g/mol

IUPAC Name

2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3O3/c19-18(20,21)11-2-1-3-12(6-11)23-17(25)9-24-10-22-13-7-15-16(8-14(13)24)27-5-4-26-15/h1-3,6-8,10H,4-5,9H2,(H,23,25)

InChI Key

VKHPCUCRBPAFOX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.